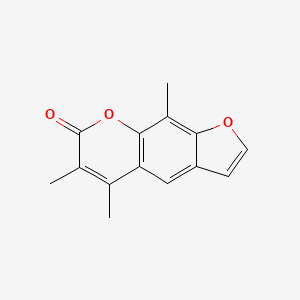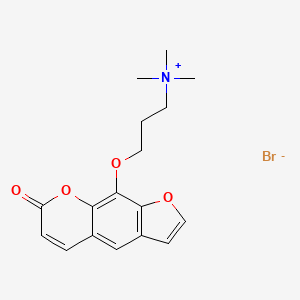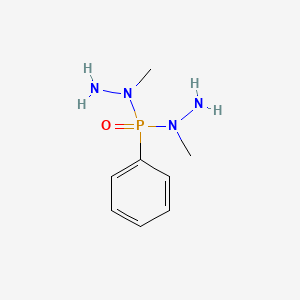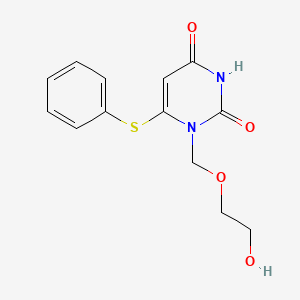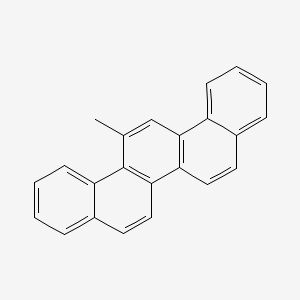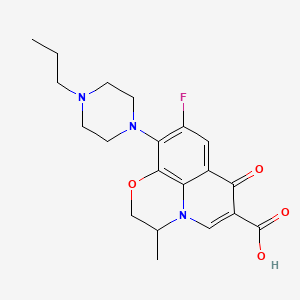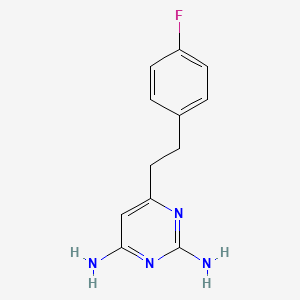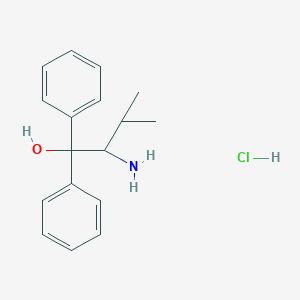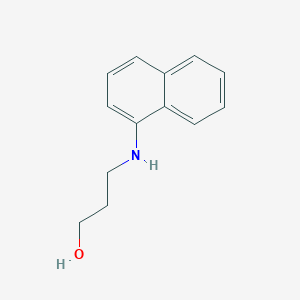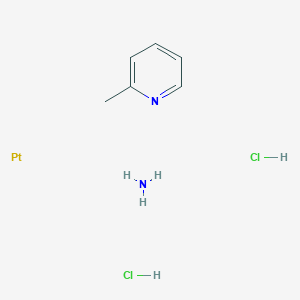
Azane;2-methylpyridine;platinum;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane;2-methylpyridine;platinum;dihydrochloride, also known as picoplatin, is a platinum-based antineoplastic agent. It is a derivative of cisplatin, designed to overcome resistance to platinum-based chemotherapy. Picoplatin is used primarily in the treatment of solid tumors, including lung, ovarian, colorectal, and hormone-refractory prostate cancers .
Métodos De Preparación
The synthesis of azane;2-methylpyridine;platinum;dihydrochloride involves the reaction of platinum(II) chloride with 2-methylpyridine and ammonia. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions. The product is then purified through recrystallization .
Industrial production methods for this compound are similar but scaled up to meet the demands of pharmaceutical manufacturing. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Azane;2-methylpyridine;platinum;dihydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo ligand exchange reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction: The platinum center can be oxidized or reduced, altering its oxidation state and reactivity.
Complex Formation: It forms complexes with DNA, which is crucial for its anticancer activity.
Common reagents used in these reactions include various ligands, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Azane;2-methylpyridine;platinum;dihydrochloride has several scientific research applications:
Chemistry: It is used to study the coordination chemistry of platinum complexes and their interactions with biological molecules.
Biology: Researchers use it to investigate the mechanisms of drug resistance in cancer cells.
Medicine: It is in clinical trials for the treatment of various cancers, including non-small cell lung cancer and prostate cancer
Industry: It is used in the development of new platinum-based chemotherapeutic agents.
Mecanismo De Acción
The mechanism of action of azane;2-methylpyridine;platinum;dihydrochloride involves its interaction with DNA. The compound forms both inter- and intra-strand cross-linkages in the DNA, which inhibits DNA replication and transcription. This leads to the induction of apoptosis in cancer cells . The molecular targets include DNA and various proteins involved in the DNA repair pathways .
Comparación Con Compuestos Similares
Azane;2-methylpyridine;platinum;dihydrochloride is unique compared to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. Its design includes a 2-methylpyridine ligand, which provides steric hindrance and helps overcome resistance mechanisms that affect other platinum drugs . Similar compounds include:
Cisplatin: The first platinum-based chemotherapeutic agent.
Carboplatin: A derivative of cisplatin with reduced nephrotoxicity.
Oxaliplatin: Used primarily for colorectal cancer.
This compound stands out due to its ability to circumvent resistance and its broader spectrum of activity against various solid tumors .
Propiedades
Fórmula molecular |
C6H12Cl2N2Pt |
|---|---|
Peso molecular |
378.16 g/mol |
Nombre IUPAC |
azane;2-methylpyridine;platinum;dihydrochloride |
InChI |
InChI=1S/C6H7N.2ClH.H3N.Pt/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H3;2*1H;1H3; |
Clave InChI |
CEDYDJSCEXCXRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=N1.N.Cl.Cl.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


